molecular formula C9H10ClN B1429839 3-Chloro-4-cyclopropylaniline CAS No. 1208082-73-8

3-Chloro-4-cyclopropylaniline

Cat. No. B1429839
M. Wt: 167.63 g/mol
InChI Key: CPYMIPAOYNLSBP-UHFFFAOYSA-N
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Description

3-Chloro-4-cyclopropylaniline is a chemical compound with the CAS Number: 1208082-73-8 . It has a molecular weight of 167.64 .


Molecular Structure Analysis

The InChI code for 3-Chloro-4-cyclopropylaniline is 1S/C9H10ClN/c10-9-5-7(11)3-4-8(9)6-1-2-6/h3-6H,1-2,11H2 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Physical And Chemical Properties Analysis

3-Chloro-4-cyclopropylaniline has a molecular weight of 167.64 . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the search results.

Scientific Research Applications

  • Visible Light Mediated Intermolecular Annulation : Nguyen, Maity, and Zheng (2014) explored the intermolecular [3 + 2] annulation of cyclopropylanilines with alkynes using visible light photoredox catalysis. This method yields a variety of cyclic allylic amines, demonstrating significant group tolerance, especially with heterocycles, and can be used to prepare complex heterocycles such as fused indolines (Nguyen, Maity, & Zheng, 2014).

  • Mechanistic Probes in Nitrosation : A study by Loeppky and Elomari (2000) described the synthesis of a group of N-cyclopropyl-N-alkylanilines and their rapid reaction with nitrous acid, producing N-alkyl-N-nitrosoaniline by specific cleavage of the cyclopropyl group from the nitrogen. This transformation suggests a mechanism involving the formation of an amine radical cation (Loeppky & Elomari, 2000).

  • Generation and Reactivity of the 4-Aminophenyl Cation : Guizzardi et al. (2001) investigated the generation of the 4-aminophenyl cation and its reactions by photolysis of 4-chloroaniline. This study provides insight into the complex reactions and intermediates formed during photolysis processes (Guizzardi et al., 2001).

  • Herbicide for Weed Control in Cereal Grains : Busschbach, Daalen, and Daams (1973) discussed the synthesis and properties of 3-(4-cyclopropylphenyl)-l,1-dimethylurea, a selective herbicide for weed control in cereal grains. This highlights the practical application of cyclopropylanilines in agricultural settings (Busschbach, Daalen, & Daams, 1973).

  • Synthesis of Chlorinated Arenes : Wolf et al. (2009) explored the diversity-oriented synthesis of chlorinated arenes by one-pot cyclizations of 4-chloro-1,3-bis(trimethylsilyloxy)buta-1,3-dienes, demonstrating the versatility of these compounds in organic synthesis (Wolf et al., 2009).

Safety And Hazards

The compound has been classified with the signal word “Danger” and is associated with the hazard statements H302, H312, H315, H318, H332, H335 . These codes indicate hazards related to harmful ingestion, skin contact, eye damage, and respiratory irritation .

properties

IUPAC Name

3-chloro-4-cyclopropylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClN/c10-9-5-7(11)3-4-8(9)6-1-2-6/h3-6H,1-2,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPYMIPAOYNLSBP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=C(C=C(C=C2)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-4-cyclopropylaniline

CAS RN

1208082-73-8
Record name 3-chloro-4-cyclopropylaniline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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